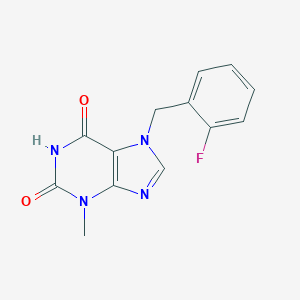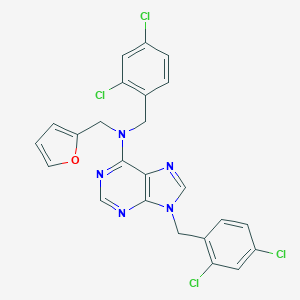![molecular formula C21H20N2O4S B295520 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B295520.png)
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as DMTD, is a compound that has been synthesized and studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been shown to protect against oxidative stress and improve cognitive function in animal models. Inflammation is also a potential target for this compound, as it has been shown to decrease the production of inflammatory cytokines.
Mecanismo De Acción
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to act as a reactive oxygen species (ROS) scavenger, protecting cells from oxidative damage. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer development. Additionally, this compound has been shown to activate the Nrf2-antioxidant response element (ARE) pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
In addition to its ROS scavenging and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and play a role in cancer invasion and metastasis. This compound has also been shown to decrease the levels of reactive nitrogen species (RNS) and increase the levels of glutathione (GSH), an important antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its ability to scavenge ROS and protect cells from oxidative damage. Additionally, its ability to inhibit NF-κB and activate the Nrf2-ARE pathway make it a potential therapeutic target for cancer and inflammation. However, one limitation of using this compound is its potential toxicity, as high doses have been shown to induce cell death.
Direcciones Futuras
There are several potential future directions for the study of 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One area of focus could be the development of this compound-based therapies for cancer and inflammation. Additionally, further research could be done to investigate the potential neuroprotective effects of this compound and its ability to improve cognitive function. Finally, the potential for this compound to be used as a tool for studying oxidative stress and inflammation in various disease models could also be explored.
Métodos De Síntesis
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenol with 2-chloroethyl ethyl ether, followed by the reaction with 4-formylbenzoic acid and thiourea. The resulting compound is then treated with acetic anhydride and sodium acetate to yield this compound.
Propiedades
Fórmula molecular |
C21H20N2O4S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
5-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H20N2O4S/c1-13-4-3-5-14(2)18(13)27-11-10-26-16-8-6-15(7-9-16)12-17-19(24)22-21(28)23-20(17)25/h3-9,12H,10-11H2,1-2H3,(H2,22,23,24,25,28) |
Clave InChI |
HDHXLKYBOVQSOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-benzyl-1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295439.png)


![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)
![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)
![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)



![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
